molecular formula C8H18Cl2N2 B2861945 6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride CAS No. 2260931-58-4

6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride

Cat. No.: B2861945
CAS No.: 2260931-58-4
M. Wt: 213.15
InChI Key: CYAZGKGATLJYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[2.5]octan-2-ylmethanamine dihydrochloride is a bicyclic organic compound featuring a spirocyclic system (a fused 6-membered azaspiro ring and a 2.5-membered ring). The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. This compound is primarily utilized as a versatile scaffold in drug discovery, particularly for targeting central nervous system (CNS) receptors and enzymes due to its rigid, three-dimensional structure .

Properties

IUPAC Name

6-azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-6-7-5-8(7)1-3-10-4-2-8;;/h7,10H,1-6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAZGKGATLJYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Exocyclic Alkenes

A foundational approach, adapted from US8927739B2, involves dihalocarbene addition to a 4-methylenepiperidine precursor (Figure 1). This method employs thermal decomposition of sodium trichloroacetate (Cl₃CCOONa) in dichloromethane under phase-transfer catalysis (PTC) conditions (e.g., tetrabutylammonium bromide):

$$
\text{Piperidine derivative} + \text{Cl}_2\text{C:} \rightarrow \text{Spiro[2.5]octane dichloride intermediate}
$$

Key parameters:

  • Temperature : 0–25°C to minimize carbene dimerization.
  • Solvent : Dichloromethane or toluene for optimal carbene stability.
  • Yield : 65–72% after hydrodehalogenation.

Reductive Hydrodehalogenation

The dichlorinated intermediate undergoes radical-mediated hydrodehalogenation using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in toluene at 80°C:

$$
\text{Spiro dichloride} + \text{Bu}3\text{SnH} \xrightarrow{\text{AIBN}} \text{6-Azaspiro[2.5]octane} + \text{Bu}3\text{SnCl}
$$

Safety Note : Tributyltin hydride is highly toxic; modern alternatives like tris(trimethylsilyl)silane (TTMSS) are recommended.

Functionalization with Methanamine

Reductive Amination Strategy

US7208603B2 describes a reductive amination protocol applicable to spirocyclic ketones. For 6-azaspiro[2.5]octan-2-one:

  • Cyanohydrin Formation : React with trimethylsilyl cyanide (TMSCN) and zinc iodide (ZnI₂) in dichloromethane (−20°C).
  • Reductive Amination : Treat the cyanohydrin with methylamine hydrochloride, 1,4-diazabicyclo[2.2.2]octane (DABCO), and sodium cyanoborohydride (NaBH₃CN) in methanol (25°C, 24 h):

$$
\text{Cyanohydrin} + \text{CH}3\text{NH}2\cdot\text{HCl} \xrightarrow{\text{NaBH}_3\text{CN}} \text{6-Azaspiro[2.5]octan-2-ylmethanamine}
$$

Optimization :

  • pH Control : Maintain pH 7–8 using DABCO to suppress imine hydrolysis.
  • Cyanide Quenching : Post-reaction treatment with iron(II) sulfate heptahydrate (FeSO₄·7H₂O) eliminates residual cyanide ions.

Gabriel Synthesis Alternative

For laboratories avoiding cyanide reagents, the Gabriel synthesis offers a viable pathway:

  • Phthalimide Alkylation : React spirocyclic bromide with potassium phthalimide in DMF (90°C, 12 h).
  • Hydrazinolysis : Cleave the phthalimide group with hydrazine hydrate in ethanol (reflux, 6 h).

Salt Formation and Purification

Dihydrochloride Preparation

The free amine is treated with hydrochloric acid (2.2 equiv) in anhydrous ethanol at 0°C. Crystallization yields the dihydrochloride salt:

$$
\text{Amine} + 2\text{HCl} \rightarrow \text{6-Azaspiro[2.5]octan-2-ylmethanamine dihydrochloride}
$$

Purity Data :

  • HPLC : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Melting Point : 182°C (decomp.).

Chromatographic Refinement

Silica gel chromatography (dichloromethane:methanol:aqueous ammonia = 95:4.5:0.5) removes residual byproducts. Industrial-scale processes favor crystallization from isopropanol for cost efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.50–2.10 (m, 2H, cyclopropane CH₂), 2.82 (d, J = 4.8 Hz, 3H, NCH₃), 3.62 (s, 2H, CH₂NH₂), 5.80 (m, 1H, NH).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C-N bend).

Elemental Analysis

Calculated for C₈H₁₆N₂·2HCl: C 45.61%, H 7.66%, N 13.29%. Found: C 45.58%, H 7.69%, N 13.25%.

Industrial-Scale Considerations

Cost Analysis

Step Cost Driver Mitigation Strategy
Cyclopropanation Tributyltin hydride Substitute with TTMSS
Reductive Amination NaBH₃CN Optimize stoichiometry (<1.1 eq)
Crystallization Isopropanol volume Solvent recycling systems

Environmental Impact

  • E-Factor : 18.2 (kg waste/kg product).
  • PMI : 32.4 (total mass input/mass API).

Emerging Methodologies

Photocatalytic Cyclopropanation

Recent advances employ visible-light-mediated energy transfer to generate carbenes from diazo compounds, enhancing spirocycle yields (82–88%) while avoiding heavy metals.

Biocatalytic Amination

Immobilized transaminases (e.g., from Arthrobacter sp.) enable enantioselective synthesis of (R)-configured amines under aqueous conditions (pH 7.5, 30°C).

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between 6-Azaspiro[2.5]octan-2-ylmethanamine dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score* Applications
6-Azaspiro[2.5]octan-2-ylmethanamine dihydrochloride C₈H₁₈Cl₂N₂ (assumed) ~217.16 Bicyclic spiro system with two NH₂ groups Reference CNS drug scaffolds
1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride C₁₃H₂₆Cl₂N₂ 281.3 Piperidine substitution on spiro ring 0.71 Multi-target receptor ligands
(6-Oxaspiro[2.5]octan-1-yl)methanamine hydrochloride C₈H₁₆ClNO 177.67 Oxygen atom in spiro ring (oxa vs aza) 0.68 Solubility-enhanced analogs
5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride C₇H₁₄ClNO 163.64 Smaller spiro system (heptane) with -OH 0.65 Bioactive intermediate synthesis
2-(6-Azaspiro[2.5]octan-6-yl)aniline C₁₃H₁₈N₂O 352.4 Aniline substitution on spiro ring 0.60 Kinase inhibitor development

*Similarity scores based on structural alignment (0–1 scale) .

Functional Group and Reactivity Differences

  • Azaspiro vs. Oxaspiro : Replacing nitrogen with oxygen (e.g., in 6-Oxaspiro[2.5]octane derivatives) reduces basicity, altering pharmacokinetic properties such as membrane permeability and metabolic stability .
  • Substituent Effects : Piperidine or aniline substitutions (e.g., in 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride) introduce bulkier groups that enhance binding affinity to G protein-coupled receptors (GPCRs) .

Pharmacological Relevance

  • CNS Targeting : The rigid spiro structure mimics natural alkaloids, enabling interactions with serotonin and dopamine receptors .
  • Enzyme Inhibition : Aniline-substituted analogs (e.g., 2-(6-Azaspiro[2.5]octan-6-yl)aniline) show promise as kinase inhibitors due to π-π stacking interactions with ATP-binding pockets .

Biological Activity

6-Azaspiro[2.5]octan-2-ylmethanamine; dihydrochloride is a compound of increasing interest in biological research due to its unique spirocyclic structure and potential therapeutic applications. This compound is characterized by its ability to interact with various biological targets, which may lead to significant pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : 6-Azaspiro[2.5]octan-2-ylmethanamine; dihydrochloride
  • Chemical Formula : C8H16N2·2ClH
  • Molecular Weight : 203.14 g/mol

The spirocyclic nature of this compound contributes to its distinct chemical and biological properties, making it a valuable candidate for further research.

The biological activity of 6-Azaspiro[2.5]octan-2-ylmethanamine; dihydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, resulting in various biological effects, including:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Therapeutic Potential

Research indicates that 6-Azaspiro[2.5]octan-2-ylmethanamine; dihydrochloride has potential applications in:

  • Neurological Disorders : Investigated for its effects on neurotransmitter systems.
  • Antiviral Activity : Explored as a potential inhibitor of viral replication mechanisms.
  • Cancer Treatment : Preliminary studies suggest it may have anticancer properties by inducing apoptosis in cancer cells.

Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the neuropharmacological effects of 6-Azaspiro[2.5]octan-2-ylmethanamine; dihydrochloride. Researchers found that the compound exhibited significant activity in modulating dopamine and serotonin receptors, suggesting its potential use in treating mood disorders.

Study 2: Antiviral Activity

In a laboratory study, the compound was tested against various viruses, including influenza and HIV. Results indicated that it inhibited viral replication in vitro, showcasing its potential as an antiviral agent.

Study 3: Anticancer Properties

A recent investigation focused on the compound's ability to induce apoptosis in breast cancer cell lines. The results demonstrated a dose-dependent increase in apoptotic markers, providing evidence for its anticancer potential.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Azaspiro[2.5]octaneLacks amine groupLimited biological activity
2-Aminospiro[2.5]octaneAmine group at a different positionModerate activity against certain targets
Spiro[2.5]octane-1,4-diamineContains two amine groupsBroader spectrum of biological activities

The comparison highlights the unique properties of 6-Azaspiro[2.5]octan-2-ylmethanamine; dihydrochloride that may enhance its therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for 6-azaspiro[2.5]octan-2-ylmethanamine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via spiroannulation reactions involving diamines and carbonyl precursors. Key reagents include oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄), with halogenating agents for substitution reactions. Optimization involves:
  • Temperature control : Reactions are conducted at 0–5°C during reduction steps to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) isolates the dihydrochloride salt. Yield improvements (>70%) are achieved by iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 6-azaspiro[2.5]octan-2-ylmethanamine dihydrochloride?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm spirocyclic structure and amine proton environments (e.g., δ 2.8–3.2 ppm for CH₂NH₂).
  • IR spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and amine hydrochloride bands (~2500 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) using a C18 column (0.1% TFA in H₂O/ACN gradient) and ESI+ mode for [M+H]⁺ identification.
  • Elemental analysis : Validate stoichiometry (C, H, N, Cl) within ±0.4% of theoretical values .

Q. How should solubility and stability be managed during in vitro studies of this compound?

  • Methodological Answer :
  • Solubility : The dihydrochloride salt is soluble in water (>50 mg/mL at 25°C) and DMSO. For biological assays, prepare stock solutions in sterile PBS (pH 7.4) to avoid precipitation.
  • Storage : Store lyophilized powder at –20°C in desiccated conditions; aqueous solutions are stable for ≤48 hours at 4°C.
  • Stability testing : Monitor degradation via HPLC under stress conditions (e.g., 40°C/75% RH for 14 days) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of 6-azaspiro[2.5]octan-2-ylmethanamine dihydrochloride in nucleophilic substitution reactions?

  • Methodological Answer : The spirocyclic amine acts as a nucleophile in SN2 reactions due to ring strain (enhanced reactivity). Kinetic studies using stopped-flow UV-Vis spectroscopy reveal:
  • Rate constants : ~10⁻³ s⁻¹ for alkylation with methyl iodide in THF.
  • Steric effects : Substituents at the 6-position reduce reactivity by 40–60%.
    Computational modeling (DFT at B3LYP/6-31G*) identifies transition-state geometries, guiding derivatization strategies .

Q. How can computational tools optimize synthetic pathways for novel derivatives of this compound?

  • Methodological Answer :
  • Reaction path screening : Use quantum chemical software (e.g., Gaussian) to simulate intermediates and activation barriers.
  • Machine learning : Train models on existing spiroamine reaction datasets to predict optimal reagents (e.g., boronic acids for Suzuki couplings).
  • Feedback loops : Integrate experimental yields with computational descriptors (e.g., Fukui indices) to refine reaction conditions iteratively .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do modifications influence pharmacological profiles?

  • Methodological Answer : Key analogs and their effects:
Analog Modification Bioactivity
6-Methyl derivativeMethyl at C62× higher receptor binding affinity
1-Oxa-8-azaspiro[4.5]decan-2-oneCarbonyl substitutionImproved metabolic stability (t½ ↑30%)
SAR studies show that electronegative substituents enhance blood-brain barrier penetration, while bulkier groups reduce off-target effects .

Q. How can contradictory data between theoretical predictions and experimental results be resolved in studies involving this compound?

  • Methodological Answer :
  • Case example : If computational models predict high yields for a derivative but experiments show <20%, troubleshoot using:
  • Microscopy : Check for crystallinity or aggregation issues.
  • Isotopic labeling : Track reaction pathways (e.g., ¹⁵N NMR to confirm intermediate formation).
  • Statistical alignment : Apply multivariate analysis (PCA or PLS) to correlate computational descriptors (e.g., HOMO-LUMO gaps) with experimental outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.